Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride
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Overview
Description
Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride is a chemical compound that belongs to the class of aromatic esters. It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzene ring, with a methyl ester functional group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride typically involves the esterification of 4-(dimethylamino)-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)-3-oxobenzoate.
Reduction: Formation of 4-(dimethylamino)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Methyl 3-hydroxybenzoate: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.
Uniqueness
Methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 4-(dimethylamino)-3-hydroxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3;/h4-6,12H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKWTLFIPDOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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